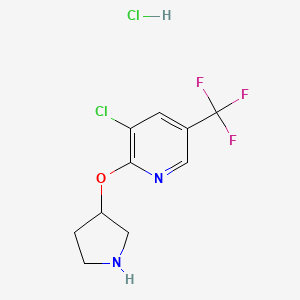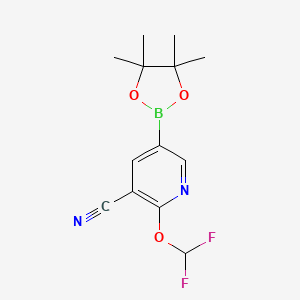![molecular formula C9H9BO6 B12511503 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)
7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H9BO6 and a molecular weight of 223.98 g/mol This compound is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a dihydrobenzo[dioxine] ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the following steps:
Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring system through a cyclization reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. These functional groups can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The compound’s boronic acid group is particularly effective in inhibiting serine proteases and other enzymes by forming a stable complex with the active site .
Comparison with Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: Lacks the boronic acid group, making it less versatile in forming covalent bonds with biological targets.
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Contains a bromine atom instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness: 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in research and industry, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C9H9BO6 |
|---|---|
Molecular Weight |
223.98 g/mol |
IUPAC Name |
7-borono-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C9H9BO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4,13-14H,1-2H2,(H,11,12) |
InChI Key |
HTSJSXGNPAVUNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C(=C1)OCCO2)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)



![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)

![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)

![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)


